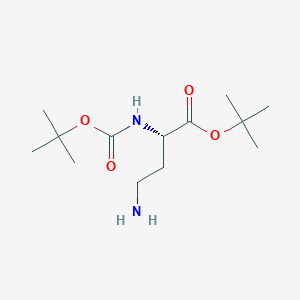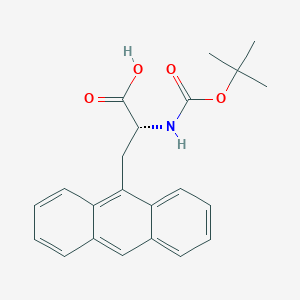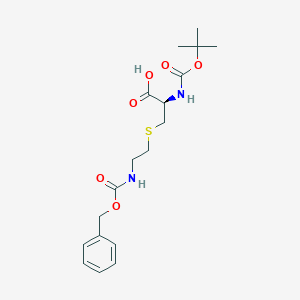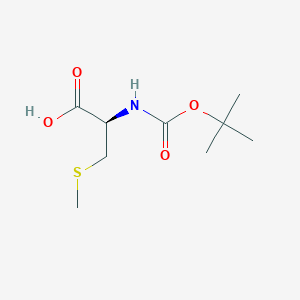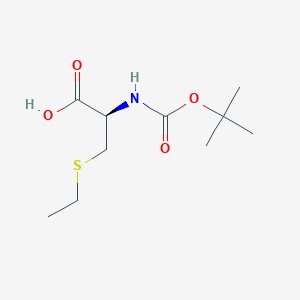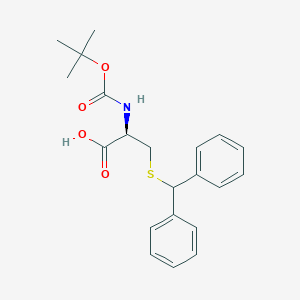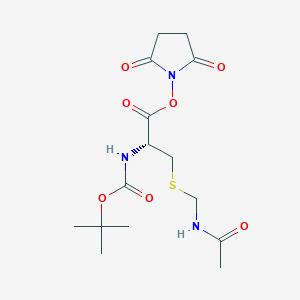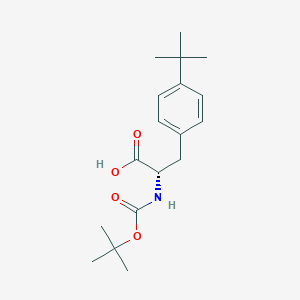
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-((Tert-Butoxycarbonyl)amino)-3-(4-(Tert-butyl)phenyl)propanoic Acid, commonly known as TBCAA, is an organic compound that is used in various scientific research applications. It is a carboxylic acid that is synthesized from tert-butyl alcohol, ammonium chloride, and sodium bicarbonate. TBCAA is an important compound in the field of organic synthesis as it can be used to synthesize various compounds, including peptides, pharmaceuticals, and other organic compounds. TBCAA has a wide range of applications in scientific research, from drug discovery and development to biochemistry and physiology.
Scientific Research Applications
Sorption of Phenoxy Herbicides to Soil and Minerals
One area of research involves the study of how certain chemicals, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and related compounds, sorb to soil and minerals. These studies are crucial for understanding the environmental behavior and fate of herbicides, which share functional similarities with the compound . The sorption of these compounds can be influenced by soil parameters such as pH, organic carbon content, and the presence of iron oxides, suggesting that similar factors could affect the environmental interactions of "(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid" (Werner, Garratt, & Pigott, 2012).
Synthetic Phenolic Antioxidants
Another relevant area of study is the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT). Research in this area focuses on the detection of SPAs in various environmental matrices and their potential health impacts. These insights are valuable for evaluating the environmental and health implications of structurally related compounds (Liu & Mabury, 2020).
Biodegradation and Fate in Soil and Groundwater
The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively studied, providing a model for understanding how similar tert-butyl compounds may behave in the environment. These studies explore microbial degradation pathways and the influence of co-contaminants, offering insights into potential bioremediation strategies for related compounds (Thornton et al., 2020).
Natural Neo Acids and Neo Alkanes
Research on naturally occurring and synthesized neo fatty acids, neo alkanes, and their derivatives, which often contain tertiary butyl groups, highlights their diverse biological activities. These compounds are potential candidates for chemical preparations with antioxidant, anticancer, antimicrobial, and antibacterial properties. This research underscores the importance of exploring the biological and pharmacological effects of compounds with tertiary butyl groups, such as "this compound" (Dembitsky, 2006).
properties
IUPAC Name |
(2S)-3-(4-tert-butylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-17(2,3)13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)23-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWQIBYYDHXJJR-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931878 |
Source


|
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-4-tert-butylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143415-62-7 |
Source


|
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-4-tert-butylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




